Cas no 1212916-55-6 ((3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE)

(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE structure
1212916-55-6 structure
商品名:(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE
CAS番号:1212916-55-6
MF:C9H7F3N2
メガワット:200.160492181778
CID:5595811
PubChem ID:131029238

(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE 化学的及び物理的性質

名前と識別子

    • (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE
    • Benzenepropanenitrile, β-amino-2,3,4-trifluoro-, (βR)-
    • 1212916-55-6
    • N15189
    • インチ: 1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m1/s1
    • InChIKey: IPDNHENKSYKJGA-SSDOTTSWSA-N
    • ほほえんだ: C(#N)C[C@@H](N)C1=CC=C(F)C(F)=C1F

計算された属性

  • せいみつぶんしりょう: 200.05613272g/mol
  • どういたいしつりょう: 200.05613272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.341±0.06 g/cm3(Predicted)
  • ふってん: 305.1±37.0 °C(Predicted)
  • 酸性度係数(pKa): 6.01±0.10(Predicted)

(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760897-1g
(r)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
1212916-55-6 98%
1g
¥4977.00 2024-08-09

(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE 関連文献

(3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILEに関する追加情報

Research Brief on (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE (CAS: 1212916-55-6)

The compound (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE (CAS: 1212916-55-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings and developments related to this compound, focusing on its chemical properties, synthetic applications, and biological relevance.

Recent studies have highlighted the role of (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE as a chiral building block in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly important in drug development due to their enhanced metabolic stability, bioavailability, and binding affinity. The trifluorophenyl moiety in this compound is particularly noteworthy, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

One of the most promising applications of this compound is in the development of enzyme inhibitors targeting neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE exhibit potent inhibitory activity against gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The study reported a significant reduction in amyloid-beta peptide production in vitro, suggesting potential therapeutic benefits.

In addition to its role in neurodegenerative disease research, this compound has also been explored as a precursor for the synthesis of antiviral agents. A recent preprint on bioRxiv detailed the use of (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE in the development of novel protease inhibitors for SARS-CoV-2. The researchers utilized the compound's chiral center to achieve high enantioselectivity, resulting in improved binding affinity to the viral protease.

The synthetic accessibility of (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized asymmetric synthesis route that achieves >99% enantiomeric excess with high yield. This advancement is particularly significant for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the widespread application of this compound. Current research is addressing issues related to its solubility and stability under physiological conditions. Several research groups are exploring prodrug strategies and formulation approaches to overcome these limitations.

In conclusion, (3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE (CAS: 1212916-55-6) represents a versatile and valuable compound in modern drug discovery. Its unique structural features and demonstrated biological activities make it a promising candidate for the development of therapeutics targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for pharmaceutical use.

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